molecular formula C12H15FSi B14869995 (3-Fluoro-4-methyl-phenylethynyl)-trimethyl-silane

(3-Fluoro-4-methyl-phenylethynyl)-trimethyl-silane

Cat. No.: B14869995
M. Wt: 206.33 g/mol
InChI Key: KETJYBVPEYCRTR-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methyl-phenylethynyl)-trimethyl-silane is an organosilicon compound with the molecular formula C12H15FSi It is a derivative of phenylethynyl-trimethyl-silane, where a fluorine atom is substituted at the 3-position and a methyl group at the 4-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methyl-phenylethynyl)-trimethyl-silane typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methyl-phenylethynyl)-trimethyl-silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluoro-methyl-phenyl ketones, while reduction can produce fluoro-methyl-phenyl alkanes.

Scientific Research Applications

(3-Fluoro-4-methyl-phenylethynyl)-trimethyl-silane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound can be used in the synthesis of bioactive molecules for drug discovery and development.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which (3-Fluoro-4-methyl-phenylethynyl)-trimethyl-silane exerts its effects depends on the specific application. In organic synthesis, the compound acts as a precursor for various functionalized molecules. The presence of the fluorine atom can influence the reactivity and selectivity of the compound in chemical reactions. The trimethylsilyl group serves as a protecting group for the alkyne, which can be selectively removed under specific conditions to reveal the reactive alkyne moiety.

Comparison with Similar Compounds

Similar Compounds

    Phenylethynyl-trimethyl-silane: Lacks the fluorine and methyl substituents, resulting in different reactivity and applications.

    (3-Fluoro-phenylethynyl)-trimethyl-silane: Similar structure but without the methyl group, leading to variations in chemical behavior.

    (4-Methyl-phenylethynyl)-trimethyl-silane:

Uniqueness

The unique combination of the fluorine and methyl substituents in (3-Fluoro-4-methyl-phenylethynyl)-trimethyl-silane imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound in the synthesis of complex molecules and the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C12H15FSi

Molecular Weight

206.33 g/mol

IUPAC Name

2-(3-fluoro-4-methylphenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C12H15FSi/c1-10-5-6-11(9-12(10)13)7-8-14(2,3)4/h5-6,9H,1-4H3

InChI Key

KETJYBVPEYCRTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C#C[Si](C)(C)C)F

Origin of Product

United States

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